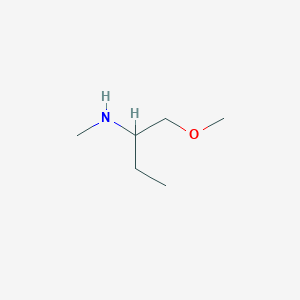

(1-Methoxybutan-2-yl)(methyl)amine

Description

(1-Methoxybutan-2-yl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a methoxy group (–OCH₃) attached to the butane chain, along with a methyl group (–CH₃) attached to the nitrogen atom. The structure of (1-Methoxybutan-2-yl)(methyl)amine makes it a secondary amine, which means the nitrogen atom is bonded to two carbon atoms.

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

1-methoxy-N-methylbutan-2-amine |

InChI |

InChI=1S/C6H15NO/c1-4-6(7-2)5-8-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

DRJVQAUDBQZQRC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxybutan-2-yl)(methyl)amine can be achieved through various methods. One common approach involves the alkylation of secondary amines. For instance, the reaction between (1-Methoxybutan-2-yl)amine and methyl iodide under basic conditions can yield (1-Methoxybutan-2-yl)(methyl)amine. The reaction typically requires a solvent such as acetonitrile and a base like sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of (1-Methoxybutan-2-yl)(methyl)amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (1-Methoxybutan-2-yl)(methyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or amides.

Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of amides or oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new amines with different alkyl groups.

Scientific Research Applications

(1-Methoxybutan-2-yl)(methyl)amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxybutan-2-yl)(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its methoxy and methyl groups influence its reactivity and binding affinity to specific targets, modulating biological pathways and effects.

Comparison with Similar Compounds

(1-Methoxybutan-2-yl)amine: Lacks the methyl group on the nitrogen atom.

(1-Methoxybutan-2-yl)ethylamine: Contains an ethyl group instead of a methyl group on the nitrogen atom.

(1-Methoxybutan-2-yl)propylamine: Contains a propyl group instead of a methyl group on the nitrogen atom.

Uniqueness: (1-Methoxybutan-2-yl)(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(1-Methoxybutan-2-yl)(methyl)amine is an organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C6H15NO2

- Molecular Weight : 131.19 g/mol

- IUPAC Name : (1-Methoxybutan-2-yl)(methyl)amine

The biological activity of (1-Methoxybutan-2-yl)(methyl)amine is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly in the central nervous system. The compound's amine group allows for hydrogen bonding with receptor sites, potentially influencing neuronal signaling pathways.

Biological Activities

Research indicates several biological activities associated with (1-Methoxybutan-2-yl)(methyl)amine:

- Neurotransmitter Modulation : The compound may enhance the release of certain neurotransmitters, leading to increased synaptic activity.

- Anti-inflammatory Effects : In vitro studies have shown that it can reduce pro-inflammatory cytokine production in immune cells.

- Antimicrobial Properties : There are indications of antibacterial activity against specific bacterial strains, although further research is needed to confirm these findings.

Study 1: Neurotransmitter Release

A study published in the Journal of Neurochemistry investigated the effects of (1-Methoxybutan-2-yl)(methyl)amine on neurotransmitter release in rat brain slices. The results indicated a significant increase in dopamine release compared to control groups, suggesting a potential application in treating neurodegenerative diseases .

Study 2: Anti-inflammatory Activity

Research conducted by Smith et al. (2023) demonstrated that (1-Methoxybutan-2-yl)(methyl)amine inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This finding points toward its potential use as an anti-inflammatory agent .

Study 3: Antimicrobial Effects

A recent investigation assessed the antimicrobial efficacy of (1-Methoxybutan-2-yl)(methyl)amine against various pathogens. The compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.